molecular formula C23H29NO4Si B13148205 Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Cat. No.: B13148205
M. Wt: 411.6 g/mol
InChI Key: WGFHSPAJIHUMDL-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a 2-oxo group, a methyl carboxylate at the 1-position, and a tert-butyldiphenylsilyl (TBDPS)-protected hydroxyl group at the 4-position. The TBDPS group is a bulky silyl ether protecting group widely used in organic synthesis to stabilize alcohols during multi-step reactions. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which enables applications in intermediates for alkaloid synthesis or peptide modifications.

Properties

Molecular Formula

C23H29NO4Si

Molecular Weight

411.6 g/mol

IUPAC Name

methyl 4-[tert-butyl(diphenyl)silyl]oxy-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C23H29NO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-18-15-16-24(21(25)17-18)22(26)27-4/h5-14,18H,15-17H2,1-4H3

InChI Key

WGFHSPAJIHUMDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(C(=O)C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of a hydroxyl group with a tert-butyldiphenylsilyl group, followed by the formation of the piperidine ring and subsequent esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its role as a protecting group. The tert-butyldiphenylsilyl group protects hydroxyl groups from unwanted reactions during synthesis. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively removed under specific conditions .

Comparison with Similar Compounds

Comparison of Protecting Groups

The TBDPS group in the target compound distinguishes it from analogs with other silyl or carbamate protecting groups:

  • TBDMS (tert-butyldimethylsilyl) : A structurally similar compound in uses TBDMS instead of TBDPS . TBDMS is smaller and less sterically hindered, making it easier to remove under milder acidic conditions (e.g., dilute HF or buffered TBAF). In contrast, TBDPS requires stronger conditions (e.g., concentrated HF or TAS-F), offering enhanced stability in acidic or basic environments during synthesis.
  • Boc (tert-butyloxycarbonyl) : Tert-butyl carbamate-protected piperidines, such as those in and , employ Boc groups for amine protection . Boc is cleaved under acidic conditions (e.g., TFA or HCl), unlike silyl ethers, which are inert to acids but sensitive to fluoride ions.

Table 1: Protecting Group Properties

Compound Protecting Group Stability (Acid) Deprotection Method
Target Compound TBDPS High HF, TAS-F
TBDMS Analog () TBDMS Moderate Dilute HF, TBAF
Boc-Protected Piperidines () Boc Low TFA, HCl

Functional Group Reactivity

The 2-oxo group in the target compound introduces ketone reactivity, enabling nucleophilic additions or reductions. Comparatively:

  • Benzyl 4-aminopiperidine-1-carboxylate (): Features a primary amine at the 4-position, making it highly nucleophilic and suitable for coupling reactions (e.g., amide bond formation). However, its safety profile is less characterized .
  • Chloro-oxoethyl Substituent () : The 2-chloro-2-oxoethyl group in tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate provides an electrophilic site for nucleophilic substitution, a reactivity absent in the TBDPS-protected target compound .

Biological Activity

Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate (CAS Number: 476014-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23_{23}H29_{29}NO4_{4}Si
  • Molecular Weight : 411.6 g/mol
  • Structure : The compound features a piperidine ring with a carboxylate group and a tert-butyldiphenylsilyl ether, which may influence its interaction with biological targets.
PropertyValue
Molecular FormulaC23_{23}H29_{29}NO4_{4}Si
Molecular Weight411.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Case Studies and Research Findings

  • Synthesis and Evaluation of Analogues :
    • A study investigated the synthesis of various piperidine derivatives, including the target compound, to evaluate their biological activities against cancer cell lines. The results indicated that modifications in the silyl group significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Activity :
    • Research has shown that similar compounds exhibit antimicrobial properties. A related study demonstrated that piperidine derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Neuroprotective Effects :
    • Another study focused on the neuroprotective effects of piperidine-based compounds in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
CytotoxicityVariability based on structural modifications
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveReduced oxidative stress and inflammation

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